![molecular formula C8H5ClN2O B6593965 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 881841-35-6](/img/structure/B6593965.png)

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

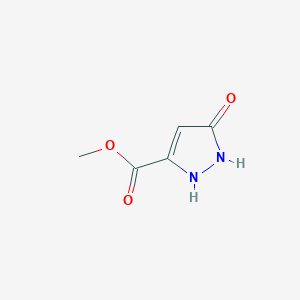

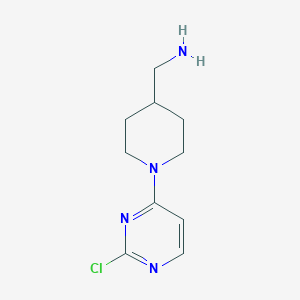

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the CAS Number: 881841-35-6 . It has a molecular weight of 180.59 . The IUPAC name for this compound is 5-chloroimidazo[1,2-a]pyridine-2-carbaldehyde .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis is often assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The InChI code for 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is 1S/C8H5ClN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-5H . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The reaction mechanisms often involve transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications

Fluorescent Molecular Rotor Studies

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde derivatives have been utilized in the synthesis of fluorescent molecular rotors (FMRs). These FMRs demonstrate significant viscosity sensing properties and show up to 31-fold enhancement in emission intensity in viscous environments. This research highlights their potential applications in studying microenvironments and molecular interactions (Jadhav & Sekar, 2017).

Synthesis of Heterocyclic Chalcones

This compound has been involved in the synthesis of novel heterocyclic chalcones and dipyrazolopyridines. The versatility in forming various chalcone analogues illustrates the adaptability of 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde in synthetic organic chemistry, leading to compounds with potential biological activities (Quiroga et al., 2010).

Development of Novel Photoluminescent Materials

Researchers have synthesized novel compounds using 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde for exploring photoluminescent properties. These studies are crucial for the development of new materials with potential applications in optoelectronics and sensor technologies (Ge et al., 2014).

Applications in Biological Imaging

This chemical has been used in the construction of fluorescent probes for hypochlorite, demonstrating fast detection capabilities. Such probes have practical applications in biological imaging, providing valuable tools for biomedical research and diagnostics (Wu et al., 2016).

Synthesis of Coordination Polymers

The ligands derived from 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde have been instrumental in synthesizing coordination polymers with unique photoluminescent and magnetic properties. These findings are significant in material science, especially in the development of novel luminescent materials and magnetic compounds (Jiang & Yong, 2019).

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They have been attracting substantial interest due to their potential pharmaceutical applications . Therefore, future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

Mechanism of Action

Target of Action

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a derivative of imidazo[1,2-a]pyridines , which are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .

Mode of Action

Imidazo[1,2-a]pyridines, in general, are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

properties

IUPAC Name |

5-chloroimidazo[1,2-a]pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSSFFSMLCEHFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C(=C1)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide](/img/structure/B6593930.png)

![7-Fluorospiro[isochromane-1,4'-piperidine]](/img/structure/B6593940.png)